14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
“14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene” is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure followed by the introduction of various functional groups. Common synthetic methods may include:
Cyclization reactions: to form the tetracyclic core.
Nitration: to introduce the nitrophenyl group.
Alkylation: to add the methyl group.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Investigation of the compound’s effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine
Drug development: Exploration of the compound’s potential as a therapeutic agent.
Industry
Material science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- 14-methyl-4-(4-methoxyphenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
- 14-methyl-4-(4-aminophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C28H19N7O3 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C28H19N7O3/c1-17-22-23(18-8-4-2-5-9-18)24-26-30-25(19-12-14-21(15-13-19)35(36)37)32-33(26)16-29-27(24)38-28(22)34(31-17)20-10-6-3-7-11-20/h2-16,23H,1H3 |
InChI Key |
LWWMUAIMIWBGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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